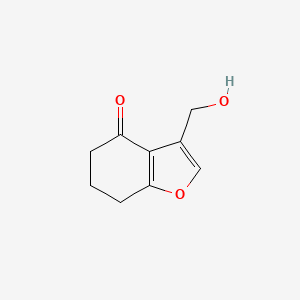

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRQZYPTNIUTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148587-51-3 | |

| Record name | 3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol can be achieved through several methods:

-

Cyclization of Non-Aromatic Substrates: : One common method involves the cyclization of non-aromatic substrates. For example, the methanol solution of resorcinol and potassium hydroxide is reacted with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions, followed by acidification to obtain the desired compound .

-

Reaction with Alkyl 3-Bromo-3-nitroacrylates: : Another method involves the reaction of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione. This reaction is typically carried out in anhydrous methanol with potassium acetate as a catalyst, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid.

Reduction: 4-Hydroxy-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Carboxylic Acid Derivative: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic Acid

Structural and Functional Differences :

- Functional Group : Replaces the hydroxymethyl group with a carboxylic acid (-COOH).

- Molecular Formula: C9H8O4 (vs. C9H10O3 for the methanol derivative) .

- Molecular Weight: 180.16 g/mol (vs. 166.17 g/mol for the methanol derivative).

Alkyl Carboxylate Esters and Hydrazones

Structural and Functional Differences :

Other Benzofuran Derivatives

Pharmaceutical impurities such as (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone () share the benzofuran core but feature bulkier aryl substituents. These compounds highlight the structural diversity of benzofuran derivatives in drug development, though their functional groups (e.g., iodophenyl, hydroxyphenyl) differ significantly from the methanol derivative .

Comparative Data Table

Research Findings and Reactivity Insights

- Hydroxymethyl vs. Conversely, the acid’s -COOH group enables decarboxylation under thermal conditions .

- Ester vs. Alcohol Reactivity: Alkyl carboxylates (e.g., methyl ester) undergo nucleophilic acyl substitution (e.g., with hydrazines), whereas the hydroxymethyl group may participate in Mitsunobu reactions or etherification .

- Stability : Bis-hydrazones derived from esters exhibit low relative energy due to conjugation and resonance stabilization, as shown by quantum chemical calculations .

Biological Activity

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is an organic compound belonging to the benzofuran class. It features a hydroxymethyl group at the 3-position and a ketone group at the 4-position of the benzofuran ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.

The molecular formula of this compound is C₉H₁₀O₃, and it has a melting point of approximately 140°C. The compound's structure allows for various chemical transformations that are relevant to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes involved in oxidative stress and inflammation pathways. For instance, it has been noted for its potential to inhibit enzymes that contribute to oxidative damage, leading to its antioxidant effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. These effects are believed to arise from the compound's ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the production of inflammatory mediators in cell cultures.

Antioxidant Activity

The compound also demonstrates significant antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage. This property is crucial in preventing cellular damage in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Anti-inflammatory Effects : A study published in a pharmacological journal reported that the compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a decrease in swelling and pain associated with inflammatory responses.

- Antioxidant Efficacy Assessment : Another research article focused on the compound's ability to protect neuronal cells from oxidative stress. The findings suggested that treatment with this compound led to a marked increase in cell viability under oxidative stress conditions .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl and ketone groups | Anti-inflammatory and antioxidant |

| 4-Hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | Hydroxyl group instead of ketone | Limited anti-inflammatory effects |

| Benzofuran derivatives | Various substitutions affecting reactivity | Varying biological activities |

Q & A

Basic Research Questions

Q. What are the common lab-scale synthetic routes for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol?

- Methodology : While direct synthesis of the methanol derivative is not explicitly detailed in the literature, analogous approaches for structurally related esters (e.g., methyl or ethyl carboxylates) involve cyclization of precursors like 2-hydroxybenzaldehyde with β-keto esters (e.g., ethyl acetoacetate) in the presence of bases (piperidine or pyridine) . Reduction of the ester or ketone group in intermediates using NaBH₄ or LiAlH₄ could yield the alcohol functionality . Key steps include:

- Cyclization : Solvent (ethanol/methanol), base (piperidine), and reflux conditions.

- Reduction : Controlled addition of reducing agents to avoid over-reduction.

- Purification : Recrystallization or chromatography for high-purity isolation .

Q. How is the structure of this compound validated in academic research?

- Methodology :

- Single-crystal X-ray diffraction : Utilizes programs like SHELX for refinement, enabling precise determination of bond lengths, angles, and ring puckering parameters .

- Spectroscopic techniques :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like hydrazones?

- Methodology : Hydrazones are synthesized by reacting the parent compound with substituted hydrazines. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysis : Acidic or basic conditions (e.g., acetic acid or triethylamine) accelerate imine formation .

- Quantum chemical calculations : Tools like Gaussian 09 assess relative energies of intermediates to predict stable conformers .

Q. What experimental strategies are used to analyze its antitumor activity in vitro?

- Methodology :

- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Apoptosis studies : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Mechanistic studies :

- Western blotting : Evaluates modulation of apoptosis-related proteins (e.g., Bcl-2, Bax) .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation .

Q. How are computational methods applied to study its reactivity and stability?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., kinases) using AutoDock or Schrödinger .

- Conformational analysis : Assesses ring puckering and substituent effects using Cremer-Pople coordinates .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage : In airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.